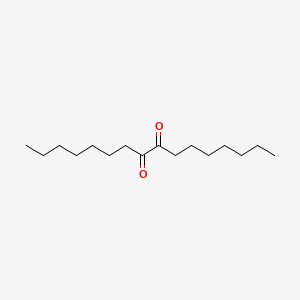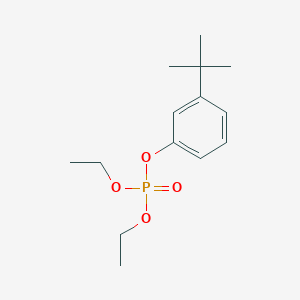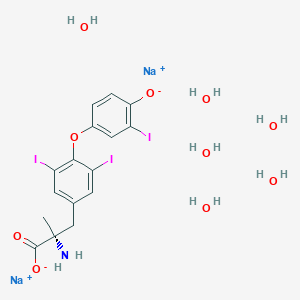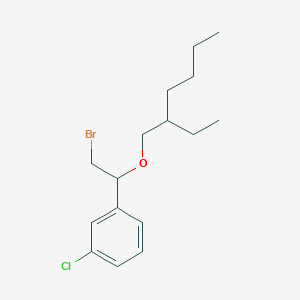![molecular formula C13H26N2O4 B14705013 [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid CAS No. 25384-82-1](/img/structure/B14705013.png)
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is a complex organic compound with the molecular formula C13H26N2O4 . This compound belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH2COOH). Carbamic acids are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid can be achieved through several methods. One common approach involves the reaction of a suitable amine with carbon dioxide in the presence of a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form the corresponding carbamic acid intermediate . This intermediate can then be further reacted with an alcohol or phenol to yield the desired carbamate .
Industrial Production Methods
In industrial settings, the production of carbamic acids often involves the use of supercritical carbon dioxide as a solvent, which allows for efficient and environmentally friendly synthesis . This method is particularly advantageous as it eliminates the need for metal catalysts and reduces the generation of hazardous waste.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamic acid to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, carbamic acid derivatives are explored for their potential therapeutic applications. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds .
Industry
Industrially, this compound is used in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Wirkmechanismus
The mechanism of action of [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenobucarb: A carbamate pesticide with similar structural features.
Carisoprodol: A muscle relaxant that shares the carbamate functional group.
Methyl carbamate: A simpler carbamate derivative used in various chemical applications.
Uniqueness
What sets [2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its branched structure and the presence of multiple functional groups make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
25384-82-1 |
|---|---|
Molekularformel |
C13H26N2O4 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid |
InChI |
InChI=1S/C13H26N2O4/c1-5-7-13(4,8-14-11(16)17)9-19-12(18)15-10(3)6-2/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
RBXZOZRVBSQVSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CNC(=O)O)COC(=O)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


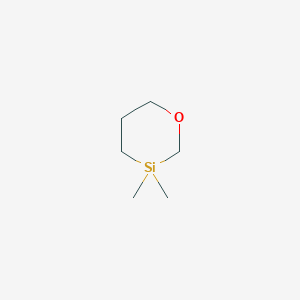


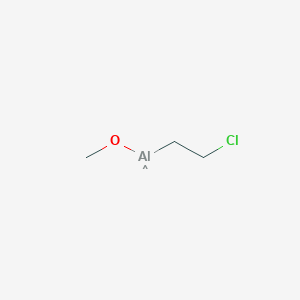
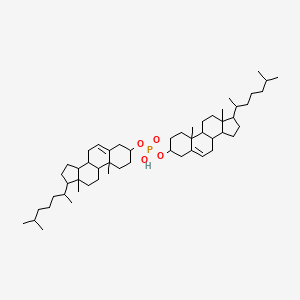
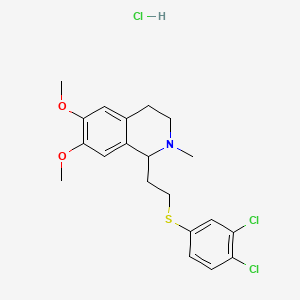
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
